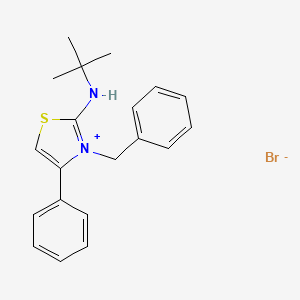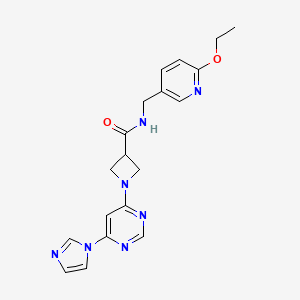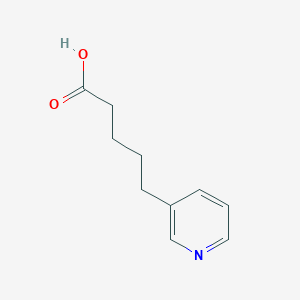
3-Benzyl-2-(tert-butylamino)-4-phenylthiazol-3-ium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Benzyl-2-(tert-butylamino)-4-phenylthiazol-3-ium bromide is a compound that can be inferred to have a thiazolium core structure, substituted with benzyl and tert-butylamino groups, and associated with a bromide counterion. While the specific compound is not directly described in the provided papers, the synthesis and characterization of related thiazole and benzothiazole derivatives are discussed, which can provide insights into the chemistry of such compounds.
Synthesis Analysis
The synthesis of related 2-aminobenzothiazoles is described using benzyltrimethylammonium tribromide as an electrophilic bromine source, which is a stable, crystalline organic ammonium tribromide (OATB). This reagent is used to control the stoichiometry of addition, minimizing aromatic bromination caused by excess reagent . Additionally, an iron(II) bromide-catalyzed oxidative coupling method is mentioned for the synthesis of 1,3-benzazoles, which could potentially be adapted for the synthesis of thiazolium compounds .
Molecular Structure Analysis
The molecular structure of related compounds, such as 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate, has been characterized using X-ray crystallographic analysis. These compounds crystallize in the monoclinic space group and exhibit intramolecular hydrogen bonding, which is crucial for the stability of the molecular structure . Such analyses are essential for understanding the three-dimensional conformation and potential reactivity of the thiazolium compound .
Chemical Reactions Analysis
The papers provided do not directly discuss the chemical reactions of this compound. However, the synthesis of tert-butyl aryl sulfides and their subsequent use in the formation of benzo[1,2-d;4,5-d']bis[1,3]dithioles is mentioned . This indicates that thiazole derivatives can participate in C-S cross-coupling reactions, which could be relevant for the functionalization of the thiazolium compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound are not directly reported in the provided papers. However, the characterization of similar compounds using FTIR, 1H, and 13C NMR spectroscopy is described . These techniques are instrumental in determining functional groups, chemical environments, and the purity of the compounds. The thermal properties, which are important for understanding the stability and potential applications of the compound, are also typically characterized in such studies.
Case Studies
Wissenschaftliche Forschungsanwendungen
Synthetic Methodologies and Catalysis
Research in the field of organic synthesis has highlighted the utility of related thiazolium compounds in various synthetic transformations. For instance, the study by Kevin Kopp et al. (2020) presents an improved method for accessing benzo[1,2-d;4,5-d′]-bis[1,3]dithioles, crucial components in the creation of fluorescent dyes, conjugated polymers, and stable trityl radicals. This method utilizes S-tert-butyl isothiouronium bromide, an odorless substitute for tert-butyl thiol, facilitating a more environmentally friendly and high-yield synthesis of tert-butyl aryl sulfides, essential precursors for benzo[1,2-d;4,5-d′]-bis[1,3]dithioles (Kopp, Schiemann, & Fleck, 2020).
Molecular Electronics
N. Stuhr-Hansen et al. (2005) discuss the application of aryl bromides, similar in functionality to 3-Benzyl-2-(tert-butylamino)-4-phenylthiazol-3-ium bromide, as building blocks for the synthesis of molecular wires. These compounds are instrumental in creating oligo(phenylenevinylene) and oligo(phenyleneethynylene) wires, crucial for the development of molecular electronics. The synthesis process outlined provides an efficient route to these materials, showcasing the role of such compounds in advancing molecular electronic devices (Stuhr-Hansen, Sørensen, Moth‐Poulsen, Christensen, Bjørnholm, & Nielsen, 2005).
Catalysis and Reaction Mechanisms
The work by S. K. Yen et al. (2006) introduces mono- and dinuclear palladium(II) benzothiazolin-2-ylidene complexes derived from reactions involving benzyl bromide. These complexes exhibit significant activity in Mizoroki−Heck coupling reactions, illustrating the potential of thiazolium and related compounds in catalytic processes. The study not only highlights the synthetic accessibility of these complexes but also their utility in facilitating carbon-carbon bond formation, a cornerstone reaction in organic chemistry (Yen, Koh, Hahn, Huynh, & Hor, 2006).
Advanced Materials and Chemical Transformations
Roman Lasch and M. Heinrich (2015) detail the use of tert-butyl phenylazocarboxylates, compounds with structural motifs similar to this compound, in Barbier-type reactions. These reactions underscore the versatility of such compounds in synthesizing indoles and indazoles, highlighting their role in creating precursors for advanced materials and pharmaceuticals (Lasch & Heinrich, 2015).
Eigenschaften
IUPAC Name |
3-benzyl-N-tert-butyl-4-phenyl-1,3-thiazol-3-ium-2-amine;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2S.BrH/c1-20(2,3)21-19-22(14-16-10-6-4-7-11-16)18(15-23-19)17-12-8-5-9-13-17;/h4-13,15H,14H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZVAXGVGQQRKNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC1=[N+](C(=CS1)C2=CC=CC=C2)CC3=CC=CC=C3.[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23BrN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(5,6,7,8-Tetrahydro-benzo[4,5]thieno-[2,3-d]pyrimidin-4-ylamino)-propionic acid](/img/structure/B3000180.png)



![N-(2,4-dimethoxyphenyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B3000187.png)
![(5Z)-5-{[5-(4-acetylphenyl)furan-2-yl]methylidene}-1-(2-methoxyethyl)-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B3000188.png)


![Methyl 2-azaspiro[4.5]decane-4-carboxylate hcl](/img/structure/B3000192.png)




![N'-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-propyloxamide](/img/structure/B3000199.png)